tert-Butyldicyclohexylphosphine

Catalog No.
S1898264
CAS No.
93634-87-8
M.F
C16H31P
M. Wt
254.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldicyclohexylphosphine

CAS Number

93634-87-8

Product Name

tert-Butyldicyclohexylphosphine

IUPAC Name

tert-butyl(dicyclohexyl)phosphane

Molecular Formula

C16H31P

Molecular Weight

254.39 g/mol

InChI

InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3

InChI Key

MQYZHXLHUNLBQH-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1CCCCC1)C2CCCCC2

Canonical SMILES

CC(C)(C)P(C1CCCCC1)C2CCCCC2

The exact mass of the compound tert-Butyldicyclohexylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyldicyclohexylphosphine (Cy2PtBu, CAS 93634-87-8) is an electron-rich, sterically demanding trialkylphosphine ligand widely procured for advanced palladium and ruthenium-catalyzed cross-coupling processes. Functioning as a critical modifier for transition metal centers, its specific steric profile—intermediate between tricyclohexylphosphine (PCy3) and tri-tert-butylphosphine (PtBu3)—enables the stabilization of active monoligated (PdL1) and biligated (PdL2) species depending on the halide substrate [1]. This precise balance of electron donation and steric bulk makes Cy2PtBu a highly effective precursor for industrial synthesis, particularly in Suzuki-Miyaura, Sonogashira, and direct C-H arylation pathways where generic phosphines fail to provide sufficient catalytic turnover or require expensive pre-functionalized substrates [2].

Substituting Cy2PtBu with more common generic phosphines often results in catalytic failure or severely depressed yields during complex cross-coupling reactions. While tricyclohexylphosphine (PCy3) is a standard industrial ligand, it exhibits a higher activation free energy barrier for oxidative addition, rendering it sluggish or inactive when coupling sterically hindered substrates or less reactive aryl halides [1]. Conversely, extreme steric bulk, such as that found in tri-tert-butylphosphine (PtBu3) or di-tert-butyl analogs, can over-crowd the metal center, hindering the transmetalation or reductive elimination steps and leading to poor conversions in heterocycle arylations [2]. Cy2PtBu provides the exact intermediate steric volume required to accelerate oxidative addition without choking the subsequent catalytic steps, making it non-interchangeable for optimized, low-loading catalytic workflows.

High-Yield Undirected C-H Arylation at Low Catalyst Loading

In the synergistic Ag/Pd-catalyzed direct arylation of simple arenes (e.g., 1-fluoronaphthalene) with aryl bromides, the incorporation of Cy2PtBu is critical for catalytic viability. Utilizing 5 mol% Cy2PtBu alongside 0.5 mol% Pd(OAc)2 achieved an 81% yield of the target biaryl product. In stark contrast, omitting Cy2PtBu or substituting it with generic phosphine alternatives resulted in only trace product formation under identical conditions [1].

Evidence DimensionBiaryl product yield in undirected C-H arylation
Target Compound Data81% yield (at 5 mol% Cy2PtBu, 0.5 mol% Pd)
Comparator Or BaselineTrace amounts (without Cy2PtBu or with generic alternatives)
Quantified DifferenceOver 80 percentage point increase in yield
ConditionsPd(OAc)2 / Ag2O / Cs2CO3 catalyst system, 1.5 equiv arene, 140 °C

Allows procurement to bypass expensive pre-functionalized substrates by enabling direct, undirected C-H arylation with minimal catalyst loading.

Lowered Oxidative Addition Barrier in Sonogashira Couplings

High-throughput kinetic evaluations of Pd-catalyzed Sonogashira reactions demonstrate that substituting tricyclohexylphosphine (PCy3) with tert-butyldicyclohexylphosphine (Cy2PtBu) significantly lowers the activation free energy (ΔG‡) for oxidative addition. While PCy3 exhibits modest reaction rates due to a higher kinetic barrier, the intermediate steric bulk of Cy2PtBu accelerates the oxidative addition of aryl bromides, leading to substantially higher overall reaction rate constants [1].

Evidence DimensionActivation free energy (ΔG‡) and reaction rate constant
Target Compound DataLower ΔG‡, higher rate constant
Comparator Or BaselinePCy3 (Higher ΔG‡, modest rate constant)
Quantified DifferenceSignificantly accelerated oxidative addition kinetics
ConditionsPd-catalyzed Sonogashira coupling with meta- and para-substituted aryl bromides

Faster reaction kinetics translate to reduced batch times and higher throughput for industrial cross-coupling processes.

Optimized Steric Bulk for Heterocycle Arylation

In the palladium-catalyzed arylation of electron-rich heterocycles (such as indoles) with challenging aryl chlorides, tuning the steric bulk of the phosphine ligand is critical for processability. Studies demonstrate that ligands with two cyclohexyl substituents, such as Cy2PtBu, afford high conversions. Conversely, increasing the steric bulk further to di-tert-butyl phosphine analogs results in substantially lower conversions, proving that Cy2PtBu provides the optimal steric environment for this specific catalytic cycle [1].

Evidence DimensionConversion efficiency in indole arylation
Target Compound DataHigh conversion to arylated product
Comparator Or BaselineDi-tert-butyl phosphine ligands (Lower conversion)
Quantified DifferenceSubstantial improvement in conversion over overly bulky analogs
ConditionsPd-catalyzed coupling of 1-butyl-3-methylindole with chlorobenzene

Ensures reliable scale-up and high yields when coupling challenging aryl chlorides with heterocycles, avoiding the poor conversions seen with overly bulky ligands.

Undirected C-H Functionalization of Simple Arenes

Cy2PtBu is the ligand of choice when developing synergistic Ag/Pd-catalyzed direct arylation processes. Its ability to facilitate high yields at low catalyst loadings (e.g., 5 mol%) allows manufacturers to utilize simple, unactivated arenes rather than procuring expensive, pre-functionalized boronic acids or organozinc reagents[1].

High-Throughput Sonogashira Cross-Coupling

In industrial Sonogashira couplings where batch time is a critical cost driver, Cy2PtBu replaces PCy3 to lower the oxidative addition barrier. This accelerates the reaction kinetics with aryl bromides, making it highly suitable for the rapid synthesis of conjugated pharmaceutical intermediates [2].

Arylation of Electron-Rich Heterocycles

When synthesizing indole or pyrrole derivatives via coupling with challenging aryl chlorides, Cy2PtBu offers the precise steric balance required for high conversion. It is prioritized over di-tert-butyl phosphines, which over-crowd the metal center and suppress product formation in these specific heterocycle functionalizations [3].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Tert-Butyldicyclohexylphosphine

Dates

Last modified: 08-16-2023

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